(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

Asymmetric Allylic Alkylation Palladium Catalysis Tsuji–Trost Reaction

For asymmetric synthesis requiring >95% ee, QUINAP outperforms generic phosphines. Its rigid six-membered chelate (84-86° bite angle) provides unique stereoinduction, achieving 98% ee in Tsuji-Trost allylic alkylation and 94% ee in hydroboration. Switch metal precursors (Rh vs. Ir) to access both enantiomers from a single ligand stock—reducing procurement costs.

Molecular Formula C31H22NP
Molecular Weight 439.5 g/mol
CAS No. 149245-03-4
Cat. No. B169758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
CAS149245-03-4
Molecular FormulaC31H22NP
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
InChIInChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
InChIKeyYMJAIEYASUCCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (CAS 149245-03-4) — A Technical Baseline for Procurement


(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, commonly known as QUINAP (CAS 149245-03-4, racemic; enantiopure forms CAS 149341-33-3 for (S)-QUINAP and 149341-34-4 for (R)-QUINAP), is an axially chiral P,N-chelating ligand belonging to the atropisomeric phosphinamine (APN) class [1]. It consists of a biaryl scaffold in which an isoquinoline nitrogen donor and a diarylphosphine unit are linked through a naphthalene ring, forming a conformationally rigid six-membered chelate ring upon metal coordination [2]. Unlike conventional P,P-diphosphines such as BINAP or P,N-oxazoline ligands, QUINAP is distinguished by its unique combination of atropisomeric stability, a distorted boat chelate conformation with a small bite angle (84–86° in PdCl₂ complexes), and a mixed hard-soft donor set that enables distinct stereoinduction pathways [3].

Why QUINAP (CAS 149245-03-4) Cannot Be Substituted with Generic Phosphine Ligands — The Cost of Structural Ignorance


Generic substitution among chiral phosphine ligands routinely fails because the catalytic outcome is exquisitely sensitive to the ligand's chelate geometry, bite angle, and steric environment around the metal center. QUINAP's six-membered chelate ring adopts a distorted boat conformation with a bite angle of only 84–86°—substantially smaller than the typical 90–95° observed for BINAP-type diphosphines [1]. This constrained geometry, combined with torsional strain manifested as a deviation of the N–Pd bond vector from the isoquinoline ring plane by up to 30°, creates a uniquely crowded chiral pocket that dictates both the sense and magnitude of enantioselection [2]. Subtle differences in chelate ring structure between QUINAP and alternative P,N-ligands such as PHENAP (phenanthridine analogue) or PINAP (indole analogue) produce markedly divergent coordination spheres, directly impacting diastereomer ratios of catalytic intermediates and, consequently, reaction enantioselectivity [3]. The quantitative evidence below demonstrates that substituting QUINAP with a generic phosphine or even a structurally related P,N-ligand without understanding these structural distinctions will result in unpredictable—and typically inferior—enantioselectivity.

Quantitative Performance Evidence for QUINAP (CAS 149245-03-4) in Asymmetric Catalysis — What the Data Actually Say


QUINAP Delivers Up to 98% ee in Pd-Catalyzed Allylic Alkylation — Performance Modulation via Reaction Engineering

In Pd-catalyzed allylic alkylation of (E)-1,3-diphenyl-2-propenyl acetate with dimethyl malonate, QUINAP–palladium complexes achieved enantiomeric excess ranging from 67% to 98% depending on reaction conditions, with the optimal result (98% ee) obtained in acetonitrile at −13 °C in the presence of 15-crown-5 [1]. This wide performance range underscores the ligand's sensitivity to reaction engineering, allowing fine-tuning of enantioselectivity that is not achievable with more rigid ligand architectures.

Asymmetric Allylic Alkylation Palladium Catalysis Tsuji–Trost Reaction

QUINAP–Rhodium Complexes Achieve 94% ee and 99% Chemoselectivity in Asymmetric Hydroboration of Vinylarenes

Rhodium complexes of QUINAP catalyze the hydroboration–oxidation of vinylarenes to produce 1-arylethanols with up to 94% enantiomeric excess and 99% chemoselectivity [1]. This represents the first demonstration of highly enantioselective hydroboration using a P,N-ligand system, establishing QUINAP as the benchmark ligand for this transformation class.

Asymmetric Hydroboration Rhodium Catalysis Vinylarene Functionalization

QUINAP–Iridium Complexes Enable Enantioselective Hydrogenation of Unfunctionalized Olefins with 33.4–96.1% ee

An iridium complex of (S)-QUINAP, prepared in 77.4% yield from [Ir(cod)Cl]₂, catalyzed the enantioselective hydrogenation of unfunctionalized olefins with ee values ranging from 33.4% to 95.1%, and functionalized olefins with 90.8–96.1% ee [1]. This demonstrates QUINAP's versatility across both activated and unactivated alkene substrates, a challenging substrate class for many chiral ligands.

Asymmetric Hydrogenation Iridium Catalysis Unfunctionalized Olefins

QUINAP's Unique Chelate Geometry — Quantitative Structural Basis for Differential Catalytic Performance

X-ray crystallographic analysis of PdCl₂(QUINAP) complexes reveals a distorted boat conformation with a bite angle of 84–86°, substantially smaller than the 90–95° typical of BINAP-type diphosphines [1]. The N–Pd bond vector is distorted out of the isoquinoline ring plane by 21–35° across different complexes, creating a uniquely crowded chiral environment that fundamentally differs from both BINAP (P,P-chelate, 90–95° bite angle) and PHOX ligands (P,N-chelate, 5-membered ring, ~83° bite angle but different torsional profile) [2].

Ligand Conformation X-ray Crystallography Structure–Selectivity Relationship

Metal-Dependent Enantiomer Inversion in Hydroboration — Rh and Ir Complexes of QUINAP Give Opposite Enantiomers

In the asymmetric hydroboration of stilbenes and related 1,2-diarylalkenes, rhodium and iridium complexes of QUINAP produce the same product regioisomer but with opposite enantiomers [1]. This phenomenon—metal-dependent enantiomer inversion—is a unique feature of the QUINAP ligand framework and is not observed with BINAP or most other chiral ligands, providing synthetic chemists with the ability to access both enantiomeric products using the same enantiopure ligand by simply changing the metal precursor.

Metal-Dependent Stereoselectivity Hydroboration Rhodium vs. Iridium Catalysis

Scalable Synthesis of QUINAP via Metal-Free QUINOL Intermediate Reduces Procurement Cost Barriers

A metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols provides straightforward and scalable access to QUINOL (1-(isoquinolin-1-yl)naphthalen-2-ol), which can be readily transformed into QUINAP [1]. This synthetic advance addresses the historically high cost and limited availability of QUINAP, making it now competitive with BINAP and other privileged ligands in terms of procurement economics.

Ligand Synthesis Scalable Manufacturing Cost Reduction

Recommended Application Scenarios for QUINAP (CAS 149245-03-4) Based on Quantitative Evidence


Pd-Catalyzed Asymmetric Allylic Alkylation Requiring >95% ee

For Tsuji–Trost allylic alkylation reactions where target enantiopurity exceeds 95% ee, QUINAP is the ligand of choice. The data demonstrate that QUINAP–Pd complexes achieve up to 98% ee under optimized conditions (CH₃CN, −13 °C, 15-crown-5), outperforming both PHOX (typically 85–95% ee) and BINAP (<70% ee) in this transformation [1]. This scenario is particularly relevant for the synthesis of chiral building blocks in pharmaceutical intermediate production, where even modest improvements in enantiopurity significantly reduce downstream purification costs.

Rh-Catalyzed Asymmetric Hydroboration Requiring Simultaneous High ee and Chemoselectivity

When synthetic routes require both high enantioselectivity and high chemoselectivity in hydroboration of vinylarenes, Rh–QUINAP complexes deliver 94% ee with 99% chemoselectivity [1]. This dual performance metric is not achieved by BINAP, which gives poor regioselectivity under identical conditions. Applications include the preparation of enantiopure 1-arylethanols for fragrance, agrochemical, and pharmaceutical synthesis where regioisomeric impurities would necessitate costly chromatographic separation.

Ir-Catalyzed Hydrogenation of Functionalized and Unfunctionalized Olefins with a Single Ligand Platform

For laboratories seeking a versatile hydrogenation catalyst that handles both activated and unactivated alkene substrates, Ir–QUINAP provides a unified solution with 90.8–96.1% ee for functionalized olefins and 33.4–95.1% ee for unfunctionalized olefins [1]. This breadth of substrate scope reduces the need to stock multiple specialized hydrogenation ligands, simplifying procurement and inventory management in both academic core facilities and industrial process development laboratories.

Accessing Both Enantiomers of a Target Using a Single Enantiopure Ligand Stock

In research settings where both enantiomers of a chiral product are required (e.g., for biological activity screening or structure–activity relationship studies), QUINAP's metal-dependent enantiomer inversion property enables access to both products using a single enantiopure ligand stock—simply by switching between Rh and Ir precursors [1]. This unique feature eliminates the need to purchase both (R)- and (S)-enantiomers of the ligand, representing a 50% reduction in ligand procurement expenditure for such dual-enantiomer applications.

Technical Documentation Hub

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